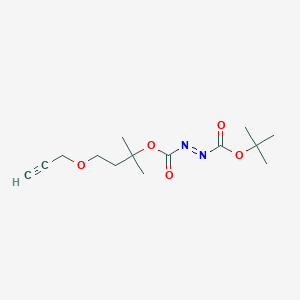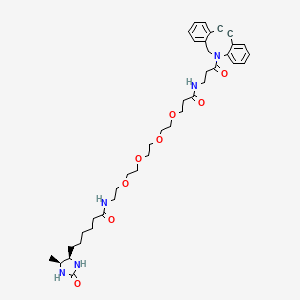
EMD-1204831
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
1. Rotating Machinery Fault Diagnosis
Empirical Mode Decomposition (EMD) has been extensively studied and widely applied in the fault diagnosis of rotating machinery. EMD is a powerful signal processing technique for detecting and diagnosing faults in machinery by analyzing signal patterns. This application is critical in industrial settings where rotating machinery is heavily relied upon (Lei, Lin, He, & Zuo, 2013).
2. Medical Research and Analysis
3. Antitumor Therapeutic Interventions
EMD-1204831, along with EMD-1214063, has been identified as potent and highly selective inhibitors of the c-Met receptor, which is associated with various human malignancies. These compounds have shown promising results in inhibiting c-Met phosphorylation and downstream signaling, making them significant in the context of antitumor therapeutic strategies (Bladt et al., 2013).
4. Signal Processing and Analysis
EMD's ability to adaptively represent nonstationary signals has made it a crucial tool in signal processing. This application is vital in understanding complex signal patterns in various fields, including communications and engineering (Flandrin, Rilling, & Gonçalves, 2004).
5. Electrochemical Applications
Electrolytic Manganese Dioxide (EMD), a key component in modern batteries, is critical in energy storage technologies. Its role in the development of sustainable energy solutions and portable electronics is increasingly important given the focus on renewable energy sources (Biswal et al., 2015).
properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EMD1204831; EMD-1204831; EMD 1204831. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)

